molecular formula C25H29ClN2O5 B265359 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265359
M. Wt: 473 g/mol
InChI Key: OHNRHVBJBMGEPX-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of pyrrolone derivatives and has been found to have potential therapeutic applications in several disease conditions.

Mechanism of Action

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation, immunity, and cell survival. The compound inhibits the activity of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the NF-κB pathway, 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one reduces the production of pro-inflammatory cytokines and promotes cell death in cancer cells.
Biochemical and Physiological Effects
4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have several biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation, inhibit tumor growth, and prevent fibrosis. It has also been found to improve insulin sensitivity and reduce glucose levels in diabetic animals. 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a good safety profile and low toxicity in preclinical studies.

Advantages and Limitations for Lab Experiments

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for the target protein, which makes it a valuable tool for studying the NF-κB pathway. However, the compound has some limitations, including poor solubility in aqueous solutions and low bioavailability in vivo.

Future Directions

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical studies, and several future directions can be explored for its therapeutic applications. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, where 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be used as a single agent or in combination with other chemotherapeutic agents. Additionally, the compound can be further optimized to improve its bioavailability and pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzoyl chloride with 1,2-dimethyl-1,2-ethylenediamine to form 4-chlorobenzoyl-1,2-dimethyl-1,2-ethylenediamine. This intermediate is then reacted with 3-methoxy-4-propoxyphenylacetic acid to yield 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have anti-inflammatory, anti-tumor, and anti-fibrotic properties. In preclinical studies, 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases.

properties

Product Name

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H29ClN2O5

Molecular Weight

473 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-methoxy-4-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29ClN2O5/c1-5-14-33-19-11-8-17(15-20(19)32-4)22-21(23(29)16-6-9-18(26)10-7-16)24(30)25(31)28(22)13-12-27(2)3/h6-11,15,22,29H,5,12-14H2,1-4H3/b23-21+

InChI Key

OHNRHVBJBMGEPX-XTQSDGFTSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\[O-])/C(=O)C(=O)N2CC[NH+](C)C)OC

SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN(C)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)[O-])C(=O)C(=O)N2CC[NH+](C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.